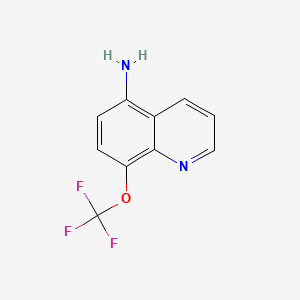

8-(Trifluoromethoxy)quinolin-5-amine

Description

BenchChem offers high-quality 8-(Trifluoromethoxy)quinolin-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(Trifluoromethoxy)quinolin-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

8-(trifluoromethoxy)quinolin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3N2O/c11-10(12,13)16-8-4-3-7(14)6-2-1-5-15-9(6)8/h1-5H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIXOFTNLLDXSQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1)OC(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40674749 | |

| Record name | 8-(Trifluoromethoxy)quinolin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40674749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072944-53-6 | |

| Record name | 8-(Trifluoromethoxy)quinolin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40674749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

8-(Trifluoromethoxy)quinolin-5-amine molecular weight and formula

Advanced Scaffold Analysis for Medicinal Chemistry & Drug Discovery

Executive Summary

8-(Trifluoromethoxy)quinolin-5-amine (CAS: 1072944-53-6) represents a high-value fluorinated heterocyclic building block.[1] It combines the privileged quinoline pharmacophore—historically significant in antimalarial and anticancer therapeutics—with a trifluoromethoxy (-OCF₃) substituent. This specific substitution pattern at the C8 position offers unique electronic modulation and lipophilicity enhancement compared to its methoxy (-OCH₃) or trifluoromethyl (-CF₃) analogues. This guide details its physicochemical profile, synthetic accessibility, and strategic utility in lead optimization.[2]

Physicochemical Specifications

The following data establishes the core identity of the compound. Researchers should use these parameters for analytical verification (LC-MS, NMR) and stoichiometric calculations.

| Parameter | Specification | Notes |

| IUPAC Name | 8-(Trifluoromethoxy)quinolin-5-amine | |

| CAS Number | 1072944-53-6 | Primary identifier for procurement |

| Molecular Formula | C₁₀H₇F₃N₂O | |

| Molecular Weight | 228.17 g/mol | Exact Mass: 228.0510 |

| Physical State | Solid (Pale yellow to brown) | Oxidation sensitive (store under inert gas) |

| Solubility | DMSO, Methanol, DCM | Low aqueous solubility |

| LogP (Predicted) | ~2.5 - 3.2 | Enhanced lipophilicity vs. 8-methoxy analog |

| pKa (Predicted) | ~4.5 (Quinoline N) | Basicity modulated by -OCF₃ (EWG) |

Structural & Electronic Analysis

The strategic value of 8-(Trifluoromethoxy)quinolin-5-amine lies in the -OCF₃ group , often termed a "super-halogen" or "pseudo-halogen."

The Trifluoromethoxy Effect

Unlike a methoxy group (-OCH₃), which is an electron-donating group (EDG) by resonance, the -OCF₃ group is strongly electron-withdrawing (EWG) due to the high electronegativity of the three fluorine atoms.[3]

-

Electronic Modulation: The -OCF₃ group deactivates the aromatic ring, lowering the pKa of the quinoline nitrogen compared to 8-methoxyquinoline. This can reduce off-target hERG channel inhibition, a common liability in basic quinolines.

-

Conformational Bias: The -OCF₃ group prefers an orthogonal conformation relative to the ring to minimize dipole repulsion, potentially locking the molecule into a bioactive conformation.

-

Metabolic Stability: The C-F bonds block oxidative O-dealkylation (a major metabolic soft spot for -OCH₃), significantly extending the half-life (

) of the drug candidate.[3][4]

Bioisosteric Relationships

The following diagram illustrates the logical progression of scaffold optimization using this compound.

Figure 1: Decision logic for selecting the 8-trifluoromethoxy scaffold over traditional analogues.

Synthetic Methodologies

While specific patents detail proprietary routes, the synthesis of 5-amino-8-substituted quinolines generally follows a Nitration-Reduction sequence starting from the parent quinoline. The 5- and 8-positions are the most reactive toward electrophilic aromatic substitution (SEAr) in the quinoline system.

Core Synthetic Pathway

Precursor: 8-(Trifluoromethoxy)quinoline (commercially available or synthesized via Skraup reaction from 2-trifluoromethoxyaniline).

Step 1: Regioselective Nitration

-

Reagents: Fuming

, Concentrated -

Conditions: 0°C to Room Temperature.

-

Mechanism: The protonated quinoline directs the nitronium ion (

) primarily to the 5- and 8-positions. Since position 8 is blocked by -OCF₃, nitration occurs selectively at position 5.

Step 2: Reduction of Nitro Group

-

Reagents:

/ Pd-C (Catalytic Hydrogenation) OR Fe / -

Conditions: Ethanol/Water reflux (Fe) or MeOH/RT (

). -

Outcome: Conversion of the 5-nitro intermediate to the target 5-amine.

Experimental Workflow Visualization

Figure 2: Step-wise synthetic route from aniline precursor to final amine target.

Medicinal Chemistry Applications

This scaffold is particularly relevant in the design of:

-

Antimalarials: Analogous to Primaquine and Tafenoquine.[5] The 8-aminoquinoline core is essential for activity against liver-stage Plasmodium parasites.[5] The -OCF₃ group may reduce the hemolytic toxicity associated with traditional 8-aminoquinolines by altering the redox potential of the quinoline metabolite.

-

Kinase Inhibitors: The 5-amino group serves as an excellent attachment point for urea or amide linkers, common motifs in Type I/II kinase inhibitors. The -OCF₃ group occupies hydrophobic pockets (e.g., the gatekeeper region) more effectively than smaller halogens.

-

CNS Agents: The high lipophilicity (LogP boost) facilitates Blood-Brain Barrier (BBB) penetration, making it a viable scaffold for neurodegenerative disease targets.

Handling & Safety Protocols

-

Hazard Classification: Irritant (Skin/Eye), potentially mutagenic (typical of aminoquinolines).

-

Storage: Keep at 2-8°C, protected from light. Amine oxidation can lead to darkening; repurify via silica gel chromatography (DCM/MeOH gradient) if necessary.

-

Incompatibility: Avoid strong oxidizing agents and acid chlorides (unless intended for derivatization).

References

-

MolCore Chemical Data. 8-(Trifluoromethoxy)quinolin-5-amine Product Specifications.Link

-

BenchChem. The Trifluoromethyl Group: A Cornerstone in Modern Medicinal Chemistry. (Discusses -OCF3 properties and bioisosterism). Link

-

ResearchGate. Discovery and Trends of 8‐Aminoquinoline and 4‐Aminoquinoline Classes of Antimalarials.[5] (Context on the 8-aminoquinoline pharmacophore). Link

-

PubChem. 5-Methoxyquinolin-8-amine Compound Summary. (Analogous physicochemical properties). Link

-

Wikipedia. 8-Aminoquinoline. (General synthesis and reactivity of the scaffold).[3] Link

Sources

Technical Monograph: 8-(Trifluoromethoxy)quinolin-5-amine

Physicochemical Profiling, Synthesis, and Utility in Medicinal Chemistry[1][2][3]

Executive Summary

8-(Trifluoromethoxy)quinolin-5-amine is a specialized fluorinated heterocyclic building block used primarily in the development of kinase inhibitors and antimalarial agents. Distinguished by the trifluoromethoxy (-OCF₃) group at the 8-position, this scaffold offers a unique combination of high lipophilicity and metabolic stability compared to its non-fluorinated counterparts.

This guide provides a comprehensive technical analysis of the compound, moving beyond basic identifiers to explore its electronic properties, synthetic pathways, and self-validating characterization protocols.

Part 1: Physicochemical Specifications[2][4]

The introduction of the -OCF₃ group (a "super-halogen") profoundly alters the physicochemical landscape of the quinoline core. It acts as an electron-withdrawing group (Hammett

Table 1: Core Physical & Chemical Properties

| Property | Value / Description | Source/Methodology |

| IUPAC Name | 8-(Trifluoromethoxy)quinolin-5-amine | Nomenclature Standards |

| CAS Number | 1072944-53-6 | MolCore / Chemical Registries |

| Molecular Formula | C₁₀H₇F₃N₂O | Stoichiometry |

| Molecular Weight | 228.17 g/mol | Calculated |

| Appearance | Off-white to pale yellow solid | Observation (Typical for aminoquinolines) |

| Predicted LogP | 2.8 – 3.2 | Calculated (Consensus Models) |

| Predicted pKa (N1) | ~3.5 – 4.0 (Quinoline Nitrogen) | Electronic suppression by 8-OCF₃ |

| Predicted pKa (N5) | ~4.5 – 5.0 (Aniline Nitrogen) | Calculated |

| H-Bond Donors | 1 (Primary Amine) | Structural Analysis |

| H-Bond Acceptors | 4 (N1, N5, O, F atoms) | Structural Analysis |

| Solubility | Low in water; High in DMSO, DCM, MeOH | Empirical Polarity Rules |

Technical Insight: The -OCF₃ group at position 8 exerts a negative inductive effect (-I), reducing the basicity of the quinoline nitrogen (N1) compared to unsubstituted quinoline (pKa ~4.9). This makes the compound less likely to be protonated at physiological pH, potentially improving membrane permeability.

Part 2: Synthetic Architecture

The synthesis of 8-(trifluoromethoxy)quinolin-5-amine typically follows an electrophilic aromatic substitution strategy, leveraging the directing effects of the quinoline ring. Since the 8-position is blocked, nitration occurs predominantly at the 5-position (para to the nitrogen in the hetero-ring sense, but governed by the carbocyclic electronics).

Synthetic Workflow Diagram

The following directed graph illustrates the critical path from the commercially available precursor to the final amine.

Figure 1: Standard synthetic route via nitration-reduction sequence.

Detailed Protocol: Nitro-Reduction (Self-Validating)

Objective: Convert 5-nitro-8-(trifluoromethoxy)quinoline to the target amine without defluorination.

-

Dissolution: Dissolve 1.0 eq of the nitro-intermediate in Methanol (MeOH). Ensure the concentration is ~0.1 M.

-

Catalyst Addition: Add 10 wt% Palladium on Carbon (Pd/C) under an inert Argon atmosphere. Caution: Pd/C is pyrophoric.

-

Hydrogenation: Purge the vessel with Hydrogen (

) gas. Maintain a balloon pressure (1 atm) or low pressure (30 psi) in a Parr shaker for 2–4 hours at room temperature.-

Validation Check: Monitor reaction progress via TLC (System: Hexane/EtOAc 1:1). The starting material (yellow spot) should disappear, replaced by a lower Rf fluorescent spot (amine).

-

-

Filtration: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with MeOH.

-

Concentration: Evaporate the solvent under reduced pressure to yield the crude amine.

Part 3: Analytical Characterization Framework

To ensure the integrity of the -OCF₃ group and the position of the amine, a multi-modal analytical approach is required.

1. Nuclear Magnetic Resonance (NMR)

-

¹H NMR (DMSO-d₆):

-

Look for the amine protons (

) as a broad singlet around -

The quinoline protons will appear in the aromatic region (

7.0–9.0 ppm). The coupling constants (

-

-

¹⁹F NMR:

-

Critical Check: A single singlet around

-57 to -59 ppm confirms the integrity of the -OCF₃ group. Multiple peaks indicate degradation or impurities.

-

2. Mass Spectrometry (LC-MS)

-

Ionization: ESI+ (Electrospray Ionization, Positive Mode).

-

Target Ion:

. -

Fragmentation: High-energy collision may show loss of

(17 Da) or

Analytical Workflow Diagram

Figure 2: Quality control decision tree for fluorinated intermediates.

Part 4: Handling, Stability, and Safety

Stability Profile

-

Oxidation Sensitivity: Like most electron-rich anilines, the 5-amino group is susceptible to oxidation. The compound may darken (brown/black) upon exposure to air and light.

-

Storage: Store under inert gas (Argon/Nitrogen) at -20°C.

-

-

Hydrolytic Stability: The -OCF₃ group is generally stable to aqueous acid and base under mild conditions, but prolonged exposure to strong Lewis acids (e.g.,

) can lead to cleavage.

Safety Precautions

-

GHS Classification (Predicted): Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2A.

-

Handling: Use a fume hood. Avoid inhalation of dust. Fluorinated metabolic byproducts can be toxic; handle as a potential biohazard until fully characterized.

Part 5: Applications in Drug Discovery[3][5][6]

-

Kinase Inhibition: The quinoline scaffold mimics the adenine ring of ATP. The 5-amino group serves as a hydrogen bond donor to the hinge region of kinases, while the 8-OCF₃ group occupies the hydrophobic pocket, improving potency and selectivity.

-

Antimalarial Agents: Analogous to Tafenoquine, the 8-substituted quinoline core is vital for activity against Plasmodium species.[1] The 5-amine variant allows for novel side-chain attachments to overcome resistance.

-

Bioisosteres: The -OCF₃ group is often used as a bioisostere for a chloro- or methyl- group to block metabolic hotspots (CYP450 oxidation) without sacrificing steric fit.

References

-

National Center for Biotechnology Information. (2026). PubChem Compound Summary for CAS 1072944-53-6. Retrieved January 31, 2026, from [Link]

-

Frontiers in Chemistry. (2022). Recent advances in functionalized quinoline scaffolds. Retrieved January 31, 2026, from [Link]

Sources

An In-Depth Technical Guide to the Predicted ¹H NMR Spectrum of 8-(Trifluoromethoxy)quinolin-5-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern drug discovery and development, providing critical insights into molecular structure. This guide offers a comprehensive analysis and detailed prediction of the ¹H NMR spectrum of 8-(Trifluoromethoxy)quinolin-5-amine, a molecule of interest in medicinal chemistry due to its quinoline scaffold. In the absence of direct experimental data, this document serves as a robust theoretical framework, leveraging established principles of substituent effects on aromatic systems. We will dissect the electronic interplay of the electron-donating amine group and the strongly electron-withdrawing trifluoromethoxy group to forecast the chemical shifts (δ), coupling constants (J), and multiplicity of each proton on the quinoline core. This guide is designed to equip researchers with the foundational knowledge to interpret future experimental spectra of this and structurally related compounds, thereby accelerating research and development efforts.

Introduction: The Quinoline Scaffold and the Importance of NMR

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antimalarial, antibacterial, and anticancer properties.[1] The precise structural characterization of novel quinoline derivatives is paramount for establishing structure-activity relationships (SAR) and ensuring the integrity of synthesized compounds. ¹H NMR spectroscopy provides an unparalleled, non-destructive view into the molecular architecture, revealing the electronic environment of each proton.[1][2]

8-(Trifluoromethoxy)quinolin-5-amine incorporates two influential functional groups onto the quinoline core: a potent electron-donating amino group (-NH₂) at the C5 position and a strongly electron-withdrawing trifluoromethoxy group (-OCF₃) at the C8 position. The synergistic and antagonistic electronic effects of these substituents create a unique and predictable ¹H NMR fingerprint.

Foundational Principles: Interpreting the ¹H NMR Spectrum of a Substituted Quinoline

The ¹H NMR spectrum of a substituted quinoline is governed by the chemical shifts of the aromatic protons and their spin-spin coupling patterns. The quinoline ring system consists of a benzene ring fused to a pyridine ring, and its protons typically resonate in the aromatic region (δ 7.0-9.0 ppm).

The Role of Substituent Electronic Effects

The chemical shift of a proton is highly sensitive to the electron density of its local environment.[3][4]

-

Electron-Donating Groups (EDGs): Groups like amines (-NH₂) increase electron density on the aromatic ring, particularly at the ortho and para positions, through resonance. This increased electron density "shields" the nearby protons from the external magnetic field, causing their signals to shift to a lower chemical shift (upfield).[5]

-

Electron-Withdrawing Groups (EWGs): Electronegative groups like trifluoromethoxy (-OCF₃) decrease electron density on the aromatic ring through inductive effects. This "deshielding" of the protons results in their signals appearing at a higher chemical shift (downfield).[3][5]

In 8-(Trifluoromethoxy)quinolin-5-amine, the interplay of the C5-NH₂ (EDG) and C8-OCF₃ (EWG) dictates the final chemical shifts of the remaining protons on the quinoline core.

Spin-Spin Coupling: Deciphering the Multiplicity

The multiplicity, or splitting pattern, of a proton's signal is determined by the number of adjacent, non-equivalent protons. This is governed by the n+1 rule, where 'n' is the number of neighboring protons. The magnitude of the interaction is given by the coupling constant, J, measured in Hertz (Hz). For aromatic systems like quinoline, typical coupling constants are:

-

³J (ortho-coupling): 7-10 Hz

-

⁴J (meta-coupling): 2-3 Hz

-

⁵J (para-coupling): 0-1 Hz

These coupling patterns are instrumental in assigning the signals to specific protons within the molecule.

Predicted ¹H NMR Spectrum of 8-(Trifluoromethoxy)quinolin-5-amine

The following is a detailed prediction of the ¹H NMR spectrum of the title compound, assuming a standard deuterated solvent such as CDCl₃ or DMSO-d₆.

Structural and Numbering Convention

To facilitate the discussion, the standard IUPAC numbering for the quinoline ring will be used.

Figure 1. Molecular Structure and Proton Numbering of 8-(Trifluoromethoxy)quinolin-5-amine.

Detailed Signal-by-Signal Analysis

-

H-2, H-3, and H-4 (Pyridine Ring Protons):

-

H-2: This proton is ortho to the nitrogen atom, which is electron-withdrawing, leading to a significant downfield shift. It will appear as a doublet of doublets due to coupling with H-3 (³JH2-H3) and H-4 (⁴JH2-H4). Predicted δ: ~8.7-8.9 ppm (dd, J ≈ 4.5, 1.5 Hz) .

-

H-4: This proton is para to the nitrogen and will also be deshielded. It will appear as a doublet of doublets due to coupling with H-3 (³JH4-H3) and H-2 (⁴JH4-H2). Predicted δ: ~8.4-8.6 ppm (dd, J ≈ 8.5, 1.5 Hz) .

-

H-3: This proton is meta to the nitrogen and will be the most upfield of the pyridine ring protons. It will appear as a doublet of doublets due to coupling with H-2 (³JH3-H2) and H-4 (³JH3-H4). Predicted δ: ~7.4-7.6 ppm (dd, J ≈ 8.5, 4.5 Hz) .

-

-

H-6 and H-7 (Carbocyclic Ring Protons):

-

H-6: This proton is ortho to the strongly electron-donating amino group at C5 and meta to the electron-withdrawing trifluoromethoxy group at C8. The powerful shielding effect of the amino group will dominate, causing a significant upfield shift. It will appear as a doublet due to ortho-coupling with H-7 (³JH6-H7). Predicted δ: ~6.8-7.0 ppm (d, J ≈ 8.0 Hz) .

-

H-7: This proton is meta to the amino group and ortho to the trifluoromethoxy group. The deshielding effect of the -OCF₃ group will cause a downfield shift. It will appear as a doublet due to ortho-coupling with H-6 (³JH7-H6). Predicted δ: ~7.6-7.8 ppm (d, J ≈ 8.0 Hz) .

-

-

-NH₂ Protons:

-

The protons of the amino group will appear as a broad singlet. The chemical shift can vary depending on the solvent, concentration, and temperature due to hydrogen bonding. Predicted δ: ~4.5-5.5 ppm (br s, 2H) .

-

Predicted Data Summary

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-2 | 8.7 - 8.9 | dd | J ≈ 4.5, 1.5 | 1H |

| H-4 | 8.4 - 8.6 | dd | J ≈ 8.5, 1.5 | 1H |

| H-7 | 7.6 - 7.8 | d | J ≈ 8.0 | 1H |

| H-3 | 7.4 - 7.6 | dd | J ≈ 8.5, 4.5 | 1H |

| H-6 | 6.8 - 7.0 | d | J ≈ 8.0 | 1H |

| -NH₂ | 4.5 - 5.5 | br s | - | 2H |

Experimental Protocol for ¹H NMR Acquisition

To validate the predictions outlined above, the following experimental protocol is recommended.

Sample Preparation

-

Solvent Selection: Choose a suitable deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for visualizing exchangeable protons like those of the -NH₂ group.

-

Concentration: Dissolve approximately 5-10 mg of 8-(Trifluoromethoxy)quinolin-5-amine in 0.6-0.7 mL of the chosen deuterated solvent.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Filtration: Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

Tuning and Shimming: Tune the probe to the ¹H frequency and shim the magnetic field to achieve homogeneity, resulting in sharp, symmetrical peaks.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Relaxation Delay (d1): Set a relaxation delay of at least 1-2 seconds to allow for full relaxation of the protons between scans.

-

Acquisition Time (aq): An acquisition time of 2-4 seconds is typically sufficient.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

Integrate all signals.

-

Analyze the chemical shifts, multiplicities, and coupling constants.

-

Advanced NMR Experiments for Unambiguous Assignment

For complex molecules or to confirm assignments, two-dimensional (2D) NMR experiments are invaluable.

-

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. Cross-peaks in the 2D spectrum will connect coupled protons, confirming the J-coupling relationships predicted.

Figure 2. Predicted COSY correlations for 8-(Trifluoromethoxy)quinolin-5-amine.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbon atoms, aiding in the assignment of the ¹³C NMR spectrum.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, providing crucial information about the connectivity of the molecular skeleton.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, which can help to confirm the spatial arrangement of the substituents.

Conclusion

This technical guide provides a detailed, theory-based prediction of the ¹H NMR spectrum of 8-(Trifluoromethoxy)quinolin-5-amine. By systematically analyzing the electronic effects of the amino and trifluoromethoxy substituents and applying fundamental principles of spin-spin coupling, we have constructed a comprehensive spectral forecast. The provided experimental protocols and suggestions for advanced NMR experiments offer a clear path for the empirical validation and unambiguous structural elucidation of this and related quinoline derivatives. This guide serves as a valuable resource for researchers in medicinal chemistry and drug development, enabling a more profound understanding of the spectroscopic properties of this important class of molecules.

References

-

Abraham, R. J., & Mobli, M. (n.d.). ¹H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Modgraph. Retrieved from [Link]

-

AK Lectures. (n.d.). Aromatic Hydrogens and Electron Withdrawing Groups. Retrieved from [Link]

- Johns, S. R., & Willing, R. I. (1976). 13C N.M.R. spectra of quinoline and methylquinolines. The magnitude of the vicinal (peri) 3JCCCH coupling constants. Australian Journal of Chemistry, 29(7), 1617–1622.

-

TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved from [Link]

-

YouTube. (2023, August 5). Structure elucidation of quinoline| NMR Spectroscopy. Retrieved from [Link]

-

La Salle University. (n.d.). Substituent Effects. Retrieved from [Link]

-

University of Calgary. (n.d.). Ch 13 - Aromatic H. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

-

ACD/Labs. (2025, August 21). 1H–1H Coupling in Proton NMR. Retrieved from [Link]

-

AK Lectures. (n.d.). Aromatic Hydrogens and Electron Withdrawing Groups. Retrieved from [Link]

-

La Salle University. (n.d.). Substituent Effects. Retrieved from [Link]

-

TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved from [Link]

-

University of Calgary. (n.d.). Ch 13 - Aromatic H. Retrieved from [Link]

-

YouTube. (2023, August 5). Structure elucidation of quinoline| NMR Spectroscopy. Retrieved from [Link]

-

La Salle University. (n.d.). Substituent Effects. Retrieved from [Link]

-

University of Calgary. (n.d.). Ch 13 - Aromatic H. Retrieved from [Link]

Sources

Technical Guide: 13C NMR Analysis of 8-(Trifluoromethoxy)quinolin-5-amine

Part 1: Executive Summary

The structural elucidation of 8-(Trifluoromethoxy)quinolin-5-amine presents a unique challenge in NMR spectroscopy due to the interplay between the electron-rich amino group and the electron-withdrawing (yet resonance-active) trifluoromethoxy group on a heteroaromatic core.

This guide provides a definitive protocol for the 13C NMR characterization of this compound. Unlike standard alkyl-substituted quinolines, this molecule contains a "spy" nucleus (

Part 2: Structural Considerations & Electronic Theory

Before approaching the magnet, we must model the expected magnetic environment. The quinoline ring is perturbed by two potent substituents:

-

The Donor (C5-NH

): A strong Electron Donating Group (EDG). Through resonance, it increases electron density at the ortho (C4, C6) and para (C8) positions. This results in upfield shielding of these carbons. -

The Hybrid (C8-OCF

):-

Inductive Effect (-I): The electronegative F atoms pull density, deshielding the OCF

carbon itself. -

Resonance Effect (+R): The oxygen lone pairs donate into the ring, deshielding the ipso carbon (C8) but shielding ortho/para positions.

-

The Conflict: C8 is the battleground. It is ipso to the OCF

(deshielding) but para to the NH

-

Visualization of Electronic Logic

Figure 1: Electronic influence map detailing the "Push-Pull" effects on key carbon chemical shifts.

Part 3: Experimental Protocol

Standard proton parameters often fail to resolve the quaternary carbons in this molecule due to long relaxation times (

Sample Preparation

-

Solvent: DMSO-d

is mandatory.-

Why: CDCl

may cause aggregation of the amine or peak broadening. DMSO stabilizes the amine protons for clearer HSQC correlation and ensures full solubility of the polar heterocycle.

-

-

Concentration: Minimum 20 mg in 0.6 mL solvent.

-

Relaxation Agent (Critical): Add 2-3 mg of Chromium(III) acetylacetonate [Cr(acac)

].-

Reasoning: The OCF

carbon has no attached protons and is isolated from the relaxation network. Without a paramagnetic relaxation agent, this carbon may not appear or will be non-integrable due to saturation.

-

Acquisition Parameters

| Parameter | Setting | Rationale |

| Pulse Sequence | zgpg30 (Power-gated decoupling) | Decouples protons while minimizing NOE buildup on quaternary carbons for better integration. |

| Relaxation Delay (D1) | 3.0 - 5.0 sec | Essential for the C8 and OCF |

| Spectral Width | -10 to 220 ppm | Capture the full aromatic range and potential solvent impurities. |

| Scans (NS) | > 1024 | 13C is 1.1% natural abundance; splitting by F reduces signal-to-noise ratio (SNR) further. |

| Temperature | 298 K | Standardize to prevent chemical shift drift of the amine-adjacent carbons. |

Part 4: Spectral Assignment & Data Analysis

The hallmark of this spectrum is the Quartet arising from the trifluoromethoxy group. Do not mistake this for an impurity or solvent artifact.

The "Spy" Signal: OCF

The carbon within the trifluoromethoxy group couples to the three equivalent fluorine atoms (

-

Multiplicity: Quartet (

). -

Chemical Shift:

ppm. -

Coupling Constant (

): -

Diagnostic: This signal will be broad or invisible without sufficient scans/relaxation delay.

Predicted Chemical Shift Table (DMSO-d )

| Carbon Position | Type | Predicted Shift ( | Multiplicity ( | Notes |

| C2 | CH | 148.0 - 150.0 | s | Most deshielded aromatic CH (adjacent to N). |

| C8 | C | 138.0 - 142.0 | q ( | Ipso to OCF |

| C8a | C | 135.0 - 138.0 | s | Bridgehead carbon. |

| C4 | CH | 128.0 - 132.0 | s | Para to N, Ortho to NH |

| C5 | C | 142.0 - 145.0 | s | Ipso to NH |

| C7 | CH | 115.0 - 120.0 | s | Ortho to OCF |

| C3 | CH | 120.0 - 122.0 | s | Beta to N. |

| C6 | CH | 110.0 - 114.0 | s | Most Shielded . Ortho to NH |

| -OCF | C | 119.0 - 123.0 | q ( | Distinctive quartet. |

Assignment Workflow

To confirm the assignments, follow this logical pathway:

Figure 2: Step-by-step logic for unambiguous assignment.

-

HSQC: Correlate the proton at

ppm (H2) to the carbon at -

HMBC: Look for long-range coupling from the NH

protons (if visible in DMSO) to C5, C4, and C6. -

C-F Coupling: Zoom into the 119-123 ppm region. Measure the distance between the peaks of the quartet. It must be ~255 Hz. If it is ~30-40 Hz, you are looking at a trifluoromethyl (CF

) group directly on the ring, not a trifluoromethoxy (OCF

Part 5: Quality Control & Troubleshooting

Common Impurities

-

Residual Solvent: DMSO-d

septet at 39.5 ppm. -

Starting Material: 8-hydroxyquinolin-5-amine. Look for a shift in C8 (moves downfield to ~153 ppm if the OCF

is missing and it is just OH). -

Regioisomers: If the NH

is at position 6 or 7, the symmetry of the shielding pattern (C6 vs C4) will change drastically.

Self-Validating the Spectrum

-

Check 1: Do you see a quartet with

Hz?-

Yes: OCF

is present.[1] -

No: Check relaxation delay or synthesis failure.

-

-

Check 2: Is C2 the most downfield protonated carbon?

-

Yes: Quinoline core is intact.

-

-

Check 3: Are there two highly shielded carbons (C6 and C3)?

-

Yes: Consistent with 5-amino substitution.[2]

-

References

- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.

-

Ebrahimi, A., et al. (2013). "Structure, Spectroscopic and Quantum Chemical Investigations of 4-Amino-2-Methyl-8-(Trifluoromethyl)Quinoline." ResearchGate. (Provides analogous chemical shift data for amino-trifluoromethyl-quinolines).

- Hesse, M., Meier, H., & Zeeh, B. (2005). Spectroscopic Methods in Organic Chemistry. Thieme. (Reference for OCF3 vs CF3 coupling constants).

-

Reich, H. J. (2023). "13C Chemical Shifts of Common Functional Groups." University of Wisconsin-Madison. (Standard tables for substituent effects).

Sources

Methodological & Application

Synthetic Protocol for 8-(Trifluoromethoxy)quinolin-5-amine: A Detailed Guide for Medicinal Chemistry and Drug Development

Introduction: The Significance of Trifluoromethoxylated Quinolines in Modern Drug Discovery

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a broad spectrum of biological activities, including antimalarial, anticancer, and antimicrobial properties.[1][2] The strategic incorporation of fluorine-containing functional groups, such as the trifluoromethoxy (-OCF₃) group, has emerged as a powerful tool in drug design. This is attributed to the unique physicochemical properties imparted by the -OCF₃ moiety, which can significantly enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[3][4] 8-(Trifluoromethoxy)quinolin-5-amine is a key building block for the synthesis of novel pharmaceuticals, and a reliable, well-characterized synthetic protocol is therefore of paramount importance for researchers in drug development.

This document provides a comprehensive, field-proven protocol for the synthesis of 8-(Trifluoromethoxy)quinolin-5-amine. The narrative goes beyond a mere recitation of steps, delving into the causality behind experimental choices and providing a self-validating system for achieving the target compound with high purity and yield.

Proposed Synthetic Pathway: A Multi-Step Approach

The synthesis of 8-(Trifluoromethoxy)quinolin-5-amine is most effectively approached through a multi-step sequence starting from the commercially available 8-hydroxyquinoline. This pathway involves protection of the hydroxyl group, nitration at the 5-position, introduction of the trifluoromethoxy group, and subsequent reduction of the nitro group.

Caption: Proposed synthetic workflow for 8-(Trifluoromethoxy)quinolin-5-amine.

Experimental Protocols

Part 1: Synthesis of 8-Methoxyquinoline

Rationale: The initial methylation of 8-hydroxyquinoline serves to protect the hydroxyl group, preventing it from interfering with the subsequent nitration reaction. Methoxy is a suitable protecting group as it is stable under nitrating conditions and can be selectively cleaved later in the synthesis.[5]

| Reagent/Solvent | Molecular Weight | Moles | Equivalents | Volume/Mass |

| 8-Hydroxyquinoline | 145.16 g/mol | 0.1 mol | 1.0 | 14.5 g |

| Sodium Hydroxide | 40.00 g/mol | 0.12 mol | 1.2 | 4.8 g |

| Dimethyl Sulfate | 126.13 g/mol | 0.11 mol | 1.1 | 13.9 g (10.5 mL) |

| Water | 18.02 g/mol | - | - | 100 mL |

| Dichloromethane | 84.93 g/mol | - | - | 200 mL |

Step-by-Step Protocol:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 14.5 g of 8-hydroxyquinoline and 4.8 g of sodium hydroxide in 100 mL of water.

-

Cool the mixture to 0-5 °C in an ice bath.

-

Slowly add 13.9 g of dimethyl sulfate dropwise over 30 minutes, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.

-

Extract the aqueous mixture with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield crude 8-methoxyquinoline, which can be purified by vacuum distillation or column chromatography.

Part 2: Synthesis of 8-Methoxy-5-nitroquinoline

Rationale: The nitration of 8-methoxyquinoline is a classic electrophilic aromatic substitution. The methoxy group at the 8-position directs the incoming nitro group primarily to the 5-position.[5]

| Reagent/Solvent | Molecular Weight | Moles | Equivalents | Volume/Mass |

| 8-Methoxyquinoline | 159.19 g/mol | 0.05 mol | 1.0 | 7.96 g |

| Sulfuric Acid (conc.) | 98.08 g/mol | - | - | 40 mL |

| Nitric Acid (conc.) | 63.01 g/mol | - | - | 10 mL |

Step-by-Step Protocol:

-

In a 100 mL flask, cool 40 mL of concentrated sulfuric acid to 0 °C.

-

Slowly add 7.96 g of 8-methoxyquinoline to the cold sulfuric acid with stirring.

-

In a separate beaker, prepare a nitrating mixture by slowly adding 10 mL of concentrated nitric acid to 10 mL of concentrated sulfuric acid, keeping the mixture cool.

-

Add the nitrating mixture dropwise to the solution of 8-methoxyquinoline, maintaining the temperature below 10 °C.

-

After the addition, stir the reaction at room temperature for 2 hours.

-

Carefully pour the reaction mixture onto crushed ice (200 g).

-

Neutralize the solution with a saturated sodium bicarbonate solution until a precipitate forms.

-

Filter the precipitate, wash with cold water, and dry to obtain 8-methoxy-5-nitroquinoline.

Part 3: Synthesis of 8-Hydroxy-5-nitroquinoline

Rationale: Demethylation is necessary to unmask the hydroxyl group for the subsequent trifluoromethoxylation step. Hydrobromic acid is an effective reagent for cleaving aryl methyl ethers.

| Reagent/Solvent | Molecular Weight | Moles | Equivalents | Volume/Mass |

| 8-Methoxy-5-nitroquinoline | 204.18 g/mol | 0.04 mol | 1.0 | 8.17 g |

| Hydrobromic Acid (48%) | 80.91 g/mol | - | - | 50 mL |

Step-by-Step Protocol:

-

In a 100 mL round-bottom flask, suspend 8.17 g of 8-methoxy-5-nitroquinoline in 50 mL of 48% hydrobromic acid.

-

Heat the mixture to reflux for 6 hours.

-

Cool the reaction to room temperature and pour it into 200 mL of ice water.

-

Neutralize with a sodium hydroxide solution to precipitate the product.

-

Filter the solid, wash with water, and dry to yield 8-hydroxy-5-nitroquinoline.

Part 4: Synthesis of 8-(Trifluoromethoxy)-5-nitroquinoline

Rationale: This is the key step where the trifluoromethoxy group is introduced. Electrophilic trifluoromethylating agents, such as Togni's reagents, are commonly used for this transformation. The reaction likely proceeds via a single-electron transfer (SET) mechanism.[6]

| Reagent/Solvent | Molecular Weight | Moles | Equivalents | Volume/Mass |

| 8-Hydroxy-5-nitroquinoline | 190.15 g/mol | 0.03 mol | 1.0 | 5.71 g |

| 1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-one (Togni's Reagent II) | 316.02 g/mol | 0.036 mol | 1.2 | 11.4 g |

| Copper(I) Iodide | 190.45 g/mol | 0.003 mol | 0.1 | 0.57 g |

| Acetonitrile | 41.05 g/mol | - | - | 100 mL |

Step-by-Step Protocol:

-

To a solution of 5.71 g of 8-hydroxy-5-nitroquinoline in 100 mL of anhydrous acetonitrile, add 11.4 g of Togni's Reagent II and 0.57 g of copper(I) iodide.

-

Stir the reaction mixture at 60 °C under a nitrogen atmosphere for 12 hours.

-

Cool the reaction to room temperature and filter off the insoluble materials.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Part 5: Synthesis of 8-(Trifluoromethoxy)quinolin-5-amine

Rationale: The final step involves the reduction of the nitro group to an amine. Catalytic hydrogenation using palladium on carbon is a clean and efficient method for this transformation.[7]

| Reagent/Solvent | Molecular Weight | Moles | Equivalents | Volume/Mass |

| 8-(Trifluoromethoxy)-5-nitroquinoline | 258.15 g/mol | 0.02 mol | 1.0 | 5.16 g |

| Palladium on Carbon (10%) | - | - | - | 0.5 g |

| Ethanol | 46.07 g/mol | - | - | 100 mL |

| Hydrogen Gas | 2.02 g/mol | - | - | Balloon pressure |

Step-by-Step Protocol:

-

In a hydrogenation flask, dissolve 5.16 g of 8-(trifluoromethoxy)-5-nitroquinoline in 100 mL of ethanol.

-

Carefully add 0.5 g of 10% palladium on carbon to the solution.

-

Evacuate the flask and backfill with hydrogen gas (repeat three times).

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure) at room temperature for 8 hours.

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the catalyst.

-

Wash the Celite pad with ethanol.

-

Combine the filtrates and remove the solvent under reduced pressure to yield the final product, 8-(trifluoromethoxy)quinolin-5-amine.

Mechanistic Insights

Caption: Proposed mechanism for trifluoromethoxylation.[6]

The trifluoromethoxylation of the 8-hydroxyquinoline derivative is proposed to proceed through a single-electron transfer (SET) mechanism.[6] The deprotonated hydroxylamine undergoes a SET to the Togni reagent, generating an N-hydroxyl radical and a trifluoromethyl radical. These radicals then recombine to form an O-trifluoromethylated hydroxylamine intermediate, which subsequently rearranges to yield the desired product.

Safety Precautions

-

General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.[8][9]

-

Dimethyl Sulfate: Highly toxic and a suspected carcinogen. Handle with extreme caution and use a dedicated syringe or cannula for transfer.

-

Concentrated Acids (Sulfuric, Nitric, Hydrobromic): Corrosive and cause severe burns. Handle with care and always add acid to water, not the other way around.[8]

-

Togni's Reagent: An oxidizing agent. Avoid contact with combustible materials.

-

Hydrogenation: Hydrogen gas is highly flammable. Ensure there are no sources of ignition in the vicinity and use appropriate equipment for hydrogenation reactions.

References

- CN102295600A - Method for preparing 5-amino-8-hydroxyquinoline - Google Patents.

-

Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration - PMC - NIH. Available at: [Link]

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed Central. Available at: [Link]

-

Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities - ResearchGate. Available at: [Link]

-

Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids - NIH. Available at: [Link]

-

5-Amino-8-hydroxyquinoline-containing Electrospun Materials Based on Poly(vinyl alcohol) and Carboxymethyl Cellulose and Their Cu2+ and Fe3+ Complexes with Diverse Biological Properties: Antibacterial, Antifungal and Anticancer - MDPI. Available at: [Link]

-

Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases - The Royal Society of Chemistry. Available at: [Link]

-

New pyrimidine derivatives as potential agents against hepatocellular carcinoma: design, synthesis, and in vitro and in vivo bio - Frontiers. Available at: [Link]

-

Recent Development of Catalytic Trifluoromethoxylation Reactions - PMC - PubMed Central. Available at: [Link]

-

Route for the Generation of Trifluoromethyl-Substituted Pyrrplo[3,2-c]quinolines | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

-

Trifluoromethylation - Wikipedia. Available at: [Link]

-

Synthesis of trifluoromethyl substituted dihydrofuro[3,4‐b]quinolines. - ResearchGate. Available at: [Link]

-

Advances in the Development of Trifluoromethoxylation Reagents - MDPI. Available at: [Link]

-

Oxidative Trifluoromethylation and Trifluoromethylthiolation Reactions Using (Trifluoromethyl)trimethylsilane as a Nucleophilic CF3 Source | Accounts of Chemical Research - ACS Publications. Available at: [Link]

- A convenient synthesis of trifluoromethyl-substituted quinolino[8... - Ingenta Connect. Available at: https://www.ingentaconnect.

-

Proposed pathway for the synthesis of 4-trifluoromethyl quinolines. - ResearchGate. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CN102295600A - Method for preparing 5-amino-8-hydroxyquinoline - Google Patents [patents.google.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. tcichemicals.com [tcichemicals.com]

Use of 8-(Trifluoromethoxy)quinolin-5-amine in antimalarial drug discovery

Application Note: Utilizing 8-(Trifluoromethoxy)quinolin-5-amine as a Scaffold for Next-Generation Antimalarial Discovery

Executive Summary

This technical guide details the application of 8-(Trifluoromethoxy)quinolin-5-amine (CAS 1072944-53-6) in the synthesis and evaluation of novel antimalarial agents. While 4-aminoquinolines (e.g., Chloroquine) and 8-aminoquinolines (e.g., Primaquine) are historic pillars of malaria therapy, emerging resistance and metabolic toxicity necessitate novel scaffolds.

The 8-(Trifluoromethoxy)quinolin-5-amine intermediate offers a strategic "privileged structure" for lead optimization. The 5-amino position provides a unique vector for side-chain attachment (distinct from the 4- and 8- positions), while the 8-trifluoromethoxy (-OCF₃) group serves as a bioisostere for the methoxy group, enhancing lipophilicity and blocking metabolic degradation at the 8-position. This guide outlines protocols for chemical derivatization, in vitro anti-plasmodial screening, and ADME profiling.

Chemical Profile & Strategic Rationale

Compound Specifications

| Property | Detail |

| Chemical Name | 8-(Trifluoromethoxy)quinolin-5-amine |

| CAS Number | 1072944-53-6 |

| Molecular Formula | C₁₀H₇F₃N₂O |

| Molecular Weight | 228.17 g/mol |

| Appearance | Pale yellow to brown solid |

| Solubility | Soluble in DMSO, MeOH, DCM; low solubility in water |

| Storage | 2-8°C, inert atmosphere (Ar/N₂), protect from light |

Medicinal Chemistry Logic

-

Metabolic Blocking: The 8-position of quinolines is a frequent site of metabolic hydroxylation. Replacing a hydrogen or methoxy group with the metabolically stable -OCF₃ group prevents this degradation, potentially prolonging half-life (

). -

Lipophilicity Modulation: The -OCF₃ group is highly lipophilic (

), facilitating passive transport across the parasitic food vacuole membrane, the primary site of action for quinoline drugs. -

Vector Exploration: Functionalizing the 5-amine allows researchers to probe the "backside" of the quinoline DNA-intercalation complex, a chemical space less crowded than the 4- or 8-positions.

Protocol A: Chemical Synthesis of N-Substituted Derivatives

Objective: To synthesize a library of 5-alkylamino-8-(trifluoromethoxy)quinolines via Reductive Amination. This method attaches a basic side chain (essential for accumulation in the acidic food vacuole) to the 5-amino scaffold.

Reagents:

-

Scaffold: 8-(Trifluoromethoxy)quinolin-5-amine (1.0 eq)

-

Aldehyde Linker: e.g., 4-(Diethylamino)butanal (1.2 eq)

-

Reducing Agent: Sodium triacetoxyborohydride (STAB) (1.5 eq)

-

Solvent: 1,2-Dichloroethane (DCE)

-

Acid Catalyst: Acetic Acid (AcOH) (1.0 eq)

Step-by-Step Methodology:

-

Activation: In a flame-dried round-bottom flask, dissolve 8-(Trifluoromethoxy)quinolin-5-amine (1.0 mmol) in anhydrous DCE (5 mL).

-

Imine Formation: Add the requisite aldehyde (1.2 mmol) and Acetic Acid (1.0 mmol). Stir at Room Temperature (RT) for 1 hour under Nitrogen. Note: Monitor by TLC for the disappearance of the amine.

-

Reduction: Cool the mixture to 0°C. Add Sodium triacetoxyborohydride (1.5 mmol) portion-wise over 10 minutes.

-

Reaction: Allow the mixture to warm to RT and stir for 12–16 hours.

-

Quench & Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Purify via Flash Column Chromatography (Silica gel, gradient 0-10% MeOH in DCM with 1% NH₄OH) to yield the secondary amine.

Visual Workflow (Synthesis):

Figure 1: Reductive amination pathway for generating lipophilic antimalarial leads from the 5-amino scaffold.[1]

Protocol B: In Vitro Anti-Plasmodial Screening (SYBR Green I)

Objective: To quantify the inhibitory concentration (IC₅₀) of the synthesized derivatives against Plasmodium falciparum (strains 3D7 or Dd2).

Mechanism: SYBR Green I dye intercalates into parasite DNA. Fluorescence intensity correlates directly with parasite proliferation.

Materials:

-

P. falciparum culture (2% hematocrit, 0.5% parasitemia).

-

Lysis Buffer: 20 mM Tris (pH 7.5), 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100.

-

SYBR Green I (10,000x stock).

-

Positive Control: Chloroquine or Artemisinin.

-

Negative Control: 0.5% DMSO vehicle.

Procedure:

-

Plating: Dispense 90 µL of parasite culture into 96-well black microplates.

-

Dosing: Add 10 µL of test compounds (serially diluted in medium) to wells. Final DMSO concentration <0.5%.

-

Incubation: Incubate for 72 hours at 37°C in a gassed chamber (90% N₂, 5% CO₂, 5% O₂).

-

Development: Add 100 µL of Lysis Buffer containing SYBR Green I (0.2 µL dye/mL buffer) to each well.

-

Readout: Incubate in dark for 1 hour at RT. Measure fluorescence (Ex: 485 nm, Em: 535 nm).

-

Analysis: Plot Fluorescence vs. Log[Concentration] to determine IC₅₀ using non-linear regression.

Protocol C: ADME Profiling (Metabolic Stability)

Objective: To verify if the 8-trifluoromethoxy group confers superior metabolic stability compared to 8-methoxy analogs.

System: Human Liver Microsomes (HLM).

Procedure:

-

Incubation: Incubate test compound (1 µM) with pooled HLMs (0.5 mg protein/mL) in phosphate buffer (pH 7.4).

-

Initiation: Add NADPH-generating system (1 mM NADP+, isocitrate, isocitrate dehydrogenase).

-

Sampling: Aliquot samples at 0, 15, 30, and 60 minutes.

-

Quench: Stop reaction with ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

-

Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

-

Calculation: Determine intrinsic clearance (

) based on the slope of ln(% remaining) vs. time.-

Target:

µL/min/mg protein (High Stability).

-

Visual Workflow (Screening Cascade):

Figure 2: Screening cascade for filtering hits based on potency, selectivity, and metabolic stability.

References

-

Bejot, R., et al. (2019). Role of Trifluoromethyl Substitution in Design of Antimalarial Quinolones: A Comprehensive Review. Journal of Medicinal Chemistry.

-

Smilkstein, M. W., et al. (2004). Simple and inexpensive fluorescence-based technique for high-throughput antimalarial drug screening. Antimicrobial Agents and Chemotherapy, 48(5), 1803-1806.

-

O'Neill, P. M., et al. (2012). 4-Aminoquinolines: the past, present and future of a key antimalarial scaffold. Future Medicinal Chemistry.

Sources

Application Notes and Protocols: Exploring the Electrophilic Reactivity of 8-(Trifluoromethoxy)quinolin-5-amine

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of Substituted Quinolines

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, with derivatives exhibiting a wide spectrum of biological activities and physicochemical properties. 8-(Trifluoromethoxy)quinolin-5-amine, in particular, represents a molecule of significant interest. The trifluoromethoxy group (-OCF₃) is a powerful electron-withdrawing group that can enhance metabolic stability and lipophilicity, while the 5-amino group serves as a versatile synthetic handle and a key pharmacophoric element. Understanding the reactivity of this molecule with electrophiles is paramount for the rational design of novel drug candidates and functional materials. This guide provides a detailed exploration of the predicted electrophilic substitution reactions of 8-(trifluoromethoxy)quinolin-5-amine, offering theoretical insights and practical, albeit predictive, experimental protocols.

Unraveling the Electronic Landscape: Predicting Regioselectivity

The reactivity of the quinoline ring system in 8-(trifluoromethoxy)quinolin-5-amine towards electrophiles is governed by the interplay of the electronic effects of its substituents. The pyridine part of the quinoline is inherently electron-deficient and generally resistant to electrophilic attack, which typically occurs on the benzene ring at positions 5 and 8[1][2][3].

In our target molecule, two powerful substituents dictate the regioselectivity:

-

The 5-Amino Group (-NH₂): This is a potent activating group due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic ring through resonance. It is strongly ortho- and para- directing.

-

The 8-Trifluoromethoxy Group (-OCF₃): This group is strongly deactivating due to the high electronegativity of the fluorine atoms, which withdraws electron density from the ring via the inductive effect. It is a meta- directing group.

Considering these effects, the 5-amino group is expected to be the dominant directing influence. The positions ortho to the amino group are C4 and C6, and the para position is C8, which is already substituted. The C4 position is in the electron-deficient pyridine ring, making electrophilic attack less favorable. Therefore, the C6 position is predicted to be the most probable site for electrophilic substitution .

The C7 position is ortho to the deactivating -OCF₃ group and meta to the activating -NH₂ group. While less favored than C6, some substitution at C7 might be observed under forcing conditions.

Visualizing the Directive Effects

Caption: Predicted regioselectivity of electrophilic attack on 8-(trifluoromethoxy)quinolin-5-amine.

Application Protocols for Electrophilic Reactions

Disclaimer: The following protocols are predictive and based on established methodologies for analogous compounds. Optimization will be necessary for the specific substrate, 8-(trifluoromethoxy)quinolin-5-amine. All reactions should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Halogenation: Introduction of Halogen Atoms

Halogenation is a fundamental transformation in organic synthesis. For an activated system like 8-(trifluoromethoxy)quinolin-5-amine, direct halogenation is expected to proceed readily.

Protocol 1: Bromination at the C6 Position

This protocol is adapted from procedures for the C5-halogenation of 8-aminoquinolines[4].

| Reagent | MW | Amount | Molar Eq. |

| 8-(Trifluoromethoxy)quinolin-5-amine | 228.16 | 228 mg | 1.0 |

| N-Bromosuccinimide (NBS) | 177.98 | 178 mg | 1.0 |

| Acetonitrile (CH₃CN) | 41.05 | 10 mL | - |

Procedure:

-

To a solution of 8-(trifluoromethoxy)quinolin-5-amine (1.0 mmol) in acetonitrile (10 mL) in a round-bottom flask, add N-bromosuccinimide (1.0 mmol) in one portion at room temperature.

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 6-bromo-8-(trifluoromethoxy)quinolin-5-amine.

Causality: The use of NBS provides a mild source of electrophilic bromine, which is suitable for the activated quinoline ring[5][6]. Acetonitrile is a common polar aprotic solvent for such reactions.

Nitration: Introduction of a Nitro Group

Nitration of quinoline typically yields a mixture of 5- and 8-nitroquinolines[7][8]. However, the directing effect of the 5-amino group is expected to favor substitution at the C6 position. A mild nitrating agent is recommended to avoid over-reaction and potential oxidation.

Protocol 2: Nitration at the C6 Position

This protocol is based on general nitration procedures for activated aromatic systems.

| Reagent | MW | Amount | Molar Eq. |

| 8-(Trifluoromethoxy)quinolin-5-amine | 228.16 | 228 mg | 1.0 |

| Acetic Anhydride | 102.09 | 5 mL | - |

| Fuming Nitric Acid | 63.01 | 0.07 mL | 1.1 |

Procedure:

-

Dissolve 8-(trifluoromethoxy)quinolin-5-amine (1.0 mmol) in acetic anhydride (5 mL) in a flask cooled in an ice-salt bath to 0-5 °C. The amino group will be acetylated in situ, which moderates its activating effect and protects it from oxidation.

-

Slowly add fuming nitric acid (1.1 mmol) dropwise while maintaining the temperature below 5 °C.

-

Stir the reaction mixture at 0-5 °C for 1-2 hours, monitoring by TLC.

-

Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

The acetylated and nitrated product will precipitate. Filter the solid, wash with cold water, and dry.

-

Hydrolyze the acetamide by heating with aqueous hydrochloric acid to obtain 6-nitro-8-(trifluoromethoxy)quinolin-5-amine.

-

Purify the product by recrystallization or column chromatography.

Causality: The in situ acetylation of the amino group prevents its oxidation by nitric acid and moderates its activating strength, leading to a more controlled reaction.

Diazotization and Subsequent Reactions

The 5-amino group can be converted to a diazonium salt, which is a versatile intermediate for introducing a variety of substituents.

Protocol 3: Synthesis of 5-Iodo-8-(trifluoromethoxy)quinoline via Diazotization-Iodination

This protocol follows the principles of the Sandmeyer reaction[9][10].

| Reagent | MW | Amount | Molar Eq. |

| 8-(Trifluoromethoxy)quinolin-5-amine | 228.16 | 228 mg | 1.0 |

| Concentrated Hydrochloric Acid | 36.46 | 1 mL | - |

| Sodium Nitrite (NaNO₂) | 69.00 | 76 mg | 1.1 |

| Potassium Iodide (KI) | 166.00 | 249 mg | 1.5 |

| Water | 18.02 | 10 mL | - |

Procedure:

-

Suspend 8-(trifluoromethoxy)quinolin-5-amine (1.0 mmol) in a mixture of concentrated hydrochloric acid (1 mL) and water (5 mL) in a beaker cooled to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (1.1 mmol) in water (2 mL) dropwise, keeping the temperature below 5 °C. Stir for 15-20 minutes to ensure complete diazotization.

-

In a separate flask, dissolve potassium iodide (1.5 mmol) in water (3 mL).

-

Slowly add the cold diazonium salt solution to the potassium iodide solution. Effervescence (evolution of N₂) will be observed.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Extract the product with dichloromethane (3 x 20 mL).

-

Wash the combined organic layers with a saturated aqueous solution of sodium thiosulfate, then with brine.

-

Dry over anhydrous magnesium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 5-iodo-8-(trifluoromethoxy)quinoline.

Causality: The diazotization reaction proceeds in a cold, acidic solution to form the diazonium salt, which is then displaced by iodide in a nucleophilic aromatic substitution reaction[11][12].

Workflow for Electrophilic Substitution

Caption: General workflow for electrophilic reactions on 8-(trifluoromethoxy)quinolin-5-amine.

Conclusion

8-(Trifluoromethoxy)quinolin-5-amine is a promising scaffold for the development of new chemical entities. While direct experimental data on its electrophilic reactions are limited, a thorough analysis of the electronic properties of its substituents allows for a reasoned prediction of its reactivity. The strongly activating 5-amino group is expected to direct electrophilic attack primarily to the C6 position. The protocols provided herein offer a solid starting point for the synthetic exploration of this versatile molecule. Researchers are encouraged to use these guidelines as a foundation for their experimental design, with the understanding that optimization will be key to achieving high yields and selectivities.

References

-

Electrophilic halogenation. In Wikipedia. Retrieved from [Link]

-

Gershon, H., Clarke, D. D., & Gershon, M. (n.d.). Substituted 8-quinolinols: halo, nitro, and sulfonic acids. Fordham Research Commons. Retrieved from [Link]

- EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline.Google Patents.

-

Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. Retrieved from [Link]

- CN102295600A - Method for preparing 5-amino-8-hydroxyquinoline.Google Patents.

-

Why does the electrophilic aromatic substitution on quinoline happens on position 5 and 8, if it has these resonance structures? Reddit. Retrieved from [Link]

-

Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. Master Organic Chemistry. Retrieved from [Link]

- US2489530A - Method of making 8-hydroxy quinoline.Google Patents.

-

Kulka, M., & Manske, R. H. F. (1952). THE NITRATION OF SOME QUINOLINE DERIVATIVES. Canadian Journal of Chemistry, 30(9), 720–724. [Link]

-

Diazotisation. Organic Chemistry Portal. Retrieved from [Link]

-

Why does the nitration of quinoline occur at the 5 (and 8) position? Chemistry Stack Exchange. Retrieved from [Link]

-

Facile synthesis of fused quinolines via intramolecular Friedel–Crafts acylation. ResearchGate. Retrieved from [Link]

-

Vantourout, J. C., et al. (2016). Convergent, Regiospecific Synthesis of Quinolines from o-Aminophenylboronates. Organic Letters, 18(15), 3694–3697. [Link]

-

Mal, D., & Ghosh, K. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 8(64), 36553–36605. [Link]

-

Amato, J., et al. (2022). Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. Antioxidants, 11(6), 1094. [Link]

-

Diazotization Reaction Mechanism. BYJU'S. Retrieved from [Link]

-

Chen, K., et al. (2019). Visible-Light-Photocatalyzed C5-H Nitration of 8-Aminoquinoline Amides. Molecules, 24(17), 3066. [Link]

-

Wang, Y., et al. (2021). Synthesis of quinolines via sequential addition and I2-mediated desulfurative cyclization. RSC Advances, 11(60), 38148–38152. [Link]

-

Starbova, K., et al. (2021). 8-Hydroxyquinoline-5-Sulfonic Acid-Containing Poly(Vinyl Alcohol)/Chitosan Electrospun Materials and Their Cu2+ and Fe3+ Complexes: Preparation, Antibacterial, Antifungal and Antitumor Activities. Polymers, 13(21), 3698. [Link]

-

Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. Retrieved from [Link]

-

Why is a Friedel-Crafts reaction not possible on Quinoline? Quora. Retrieved from [Link]

-

Diazotization Reaction | Class 12 Chemistry | Nitrogen Containing Compounds. YouTube. Retrieved from [Link]

-

meta-Nitration of Pyridines and Quinolines through Oxazino Azines. ACS Publications. Retrieved from [Link]

-

Design of 8‐hydroxyquinoline‐5‐(N‐substituted)‐sulfonamide by... ResearchGate. Retrieved from [Link]

-

Reactivity of Quinoline. YouTube. Retrieved from [Link]

-

Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. The Royal Society of Chemistry. Retrieved from [Link]

-

Mondal, S. (2018). UNIT –V Heterocyclic Chemistry Quinoline, Isoquinoline and Indole. SlideShare. Retrieved from [Link]

-

(PDF) Preparation of some azo compounds by diazotization and coupling of 2- amino -5 – thiol -1,3,4- thiadizaole. ResearchGate. Retrieved from [Link]

-

Friedel Crafts Acylation Experiment Part 1, Prelab. YouTube. Retrieved from [Link]

- US2999094A - Quinoline sulfonation process.Google Patents.

-

C5-H halogenation of 8-aminoquinolines. ResearchGate. Retrieved from [Link]

-

Friedel-Crafts Acylation. Organic Chemistry Portal. Retrieved from [Link]

-

5-Amino-8-hydroxyquinoline-containing Electrospun Materials Based on Poly(vinyl alcohol) and Carboxymethyl Cellulose and Their Cu2+ and Fe3+ Complexes with Diverse Biological Properties: Antibacterial, Antifungal and Anticancer. MDPI. Retrieved from [Link]

Sources

- 1. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 2. reddit.com [reddit.com]

- 3. m.youtube.com [m.youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. Electrophilic halogenation - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline - Google Patents [patents.google.com]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. Diazotisation [organic-chemistry.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. byjus.com [byjus.com]

- 12. m.youtube.com [m.youtube.com]

Protocol for N-functionalization of 8-(Trifluoromethoxy)quinolin-5-amine: A Guide for Medicinal and Synthetic Chemists

Abstract

This comprehensive application note provides a detailed guide for the N-functionalization of 8-(trifluoromethoxy)quinolin-5-amine, a valuable scaffold in modern drug discovery. The protocols herein are designed for researchers, medicinal chemists, and professionals in drug development, offering a scientifically grounded and practical approach to synthesizing a diverse library of N-acyl, N-alkyl, and N-aryl derivatives. This guide emphasizes the rationale behind experimental choices, providing a framework for troubleshooting and adaptation. The unique electronic properties of the 8-(trifluoromethoxy)quinolin-5-amine core, particularly the influence of the electron-withdrawing trifluoromethoxy group on the reactivity of the 5-amino moiety, are a central consideration in the presented methodologies.

Introduction: The Significance of Functionalized Quinolines in Drug Discovery

Quinoline and its derivatives are privileged heterocyclic scaffolds, forming the core of numerous natural products and synthetic pharmaceuticals with a broad spectrum of biological activities, including antimalarial, anticancer, and antimicrobial properties. The strategic functionalization of the quinoline ring system allows for the fine-tuning of a compound's physicochemical properties, such as lipophilicity, metabolic stability, and target-binding affinity.

The introduction of a trifluoromethoxy (-OCF₃) group can significantly enhance a molecule's metabolic stability and lipophilicity, making it a desirable substituent in drug design. The target molecule, 8-(trifluoromethoxy)quinolin-5-amine, presents a unique starting point for the synthesis of novel therapeutic agents. The 5-amino group serves as a versatile handle for the introduction of various substituents through N-functionalization reactions. However, the strong electron-withdrawing nature of the trifluoromethoxy group at the 8-position, coupled with the inherent electronic properties of the quinoline ring, decreases the nucleophilicity of the 5-amino group. This presents a synthetic challenge that requires carefully optimized reaction conditions.

This guide provides detailed protocols for three key N-functionalization strategies: N-acylation, N-alkylation via reductive amination, and N-arylation via Buchwald-Hartwig amination, all adapted for the electronically-deficient nature of 8-(trifluoromethoxy)quinolin-5-amine.

Part 1: Synthesis of the Starting Material: 8-(Trifluoromethoxy)quinolin-5-amine

A reliable supply of the starting material is paramount. While not commercially available, 8-(trifluoromethoxy)quinolin-5-amine can be synthesized in a multi-step sequence. The proposed pathway leverages established transformations in quinoline chemistry.

Workflow for the Synthesis of 8-(Trifluoromethoxy)quinolin-5-amine

Caption: Proposed synthetic workflow for 8-(trifluoromethoxy)quinolin-5-amine.

Protocol 1.1: Nitration of 8-Fluoroquinoline to 5-Nitro-8-fluoroquinoline

The nitration of quinoline typically occurs at the 5- and 8-positions.[1] Starting with 8-fluoroquinoline, the nitration is expected to proceed at the C5 position.

Materials:

| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Notes |

| 8-Fluoroquinoline | 147.15 | - | Starting material |

| Nitric acid (fuming) | 63.01 | 1.51 | Corrosive, strong oxidizer |

| Sulfuric acid (conc.) | 98.08 | 1.84 | Corrosive, dehydrating agent |

Procedure:

-

To a stirred solution of concentrated sulfuric acid, cooled to 0 °C in an ice bath, slowly add fuming nitric acid.

-

To this nitrating mixture, add 8-fluoroquinoline portion-wise, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 5-nitro-8-fluoroquinoline.[2]

Protocol 1.2: Synthesis of 5-Nitro-8-(trifluoromethoxy)quinoline

This step involves a nucleophilic aromatic substitution of the fluorine atom with a trifluoromethoxy group.

Materials:

| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Notes |

| 5-Nitro-8-fluoroquinoline | 192.13 | - | Starting material |

| Trimethyl(trifluoromethyl)silane (TMSCF₃) | 142.22 | 0.96 | Reagent for trifluoromethylation |

| Sodium iodide (NaI) | 149.89 | 3.67 | Co-reagent |

| Copper(I) iodide (CuI) | 190.45 | 5.62 | Catalyst |

| N,N-Dimethylformamide (DMF) | 73.09 | 0.944 | Solvent |

Procedure:

-

In a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), dissolve 5-nitro-8-fluoroquinoline in anhydrous DMF.

-

Add sodium iodide and copper(I) iodide to the solution.

-

Slowly add trimethyl(trifluoromethyl)silane (TMSCF₃) to the reaction mixture at room temperature.

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction to room temperature and quench with an aqueous solution of sodium thiosulfate.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Protocol 1.3: Reduction of 5-Nitro-8-(trifluoromethoxy)quinoline

The final step is the reduction of the nitro group to the primary amine.

Materials:

| Reagent | Molar Mass ( g/mol ) | Notes |

| 5-Nitro-8-(trifluoromethoxy)quinoline | 258.15 | Starting material |

| Iron powder (Fe) | 55.85 | Reducing agent |

| Hydrochloric acid (HCl) | 36.46 | Acidic medium |

| Ethanol (EtOH) | 46.07 | Solvent |

| Water (H₂O) | 18.02 | Solvent |

Procedure:

-

To a suspension of 5-nitro-8-(trifluoromethoxy)quinoline in a mixture of ethanol and water, add iron powder.

-

Heat the mixture to reflux and add concentrated hydrochloric acid dropwise.

-

Continue refluxing for 2-4 hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and filter through a pad of Celite to remove the iron salts.

-

Neutralize the filtrate with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 8-(trifluoromethoxy)quinolin-5-amine.

Part 2: N-Functionalization Protocols

The following protocols are designed to address the reduced nucleophilicity of the 5-amino group in 8-(trifluoromethoxy)quinolin-5-amine.

Protocol 2.1: N-Acylation

N-acylation of electron-deficient anilines can be challenging.[3] The use of a coupling agent or conversion of the carboxylic acid to a more reactive species like an acid chloride is often necessary.

Caption: Workflow for the N-acylation of 8-(trifluoromethoxy)quinolin-5-amine.

Materials and Methods (using Acyl Chloride):

| Reagent | Molar Mass ( g/mol ) | Notes |

| 8-(Trifluoromethoxy)quinolin-5-amine | 228.17 | Starting material |

| Acyl chloride (R-COCl) | Varies | Acylating agent |

| Pyridine or Triethylamine (Et₃N) | 79.10 or 101.19 | Base |

| Dichloromethane (DCM) or Tetrahydrofuran (THF) | 84.93 or 72.11 | Anhydrous solvent |

Step-by-Step Procedure:

-

Dissolve 8-(trifluoromethoxy)quinolin-5-amine in anhydrous DCM or THF under an inert atmosphere.

-

Add pyridine or triethylamine (1.5-2.0 equivalents) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add the acyl chloride (1.1-1.2 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

-

Upon completion, quench the reaction with water.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Wash the combined organic layers with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) or recrystallization.

Protocol 2.2: N-Alkylation via Reductive Amination

Reductive amination is a powerful method for N-alkylation that avoids over-alkylation. For electron-deficient anilines, more forcing conditions or specific reagent combinations may be required to facilitate the initial imine formation.[4][5]

Caption: Workflow for N-alkylation via reductive amination.

Materials and Methods:

| Reagent | Molar Mass ( g/mol ) | Notes |

| 8-(Trifluoromethoxy)quinolin-5-amine | 228.17 | Starting material |

| Aldehyde or Ketone | Varies | Alkylating agent |

| Sodium triacetoxyborohydride (NaBH(OAc)₃) | 211.94 | Reducing agent |

| Trifluoroacetic acid (TFA) or Acetic acid (AcOH) | 114.02 or 60.05 | Acid catalyst |

| 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) | 98.96 or 84.93 | Anhydrous solvent |

Step-by-Step Procedure:

-